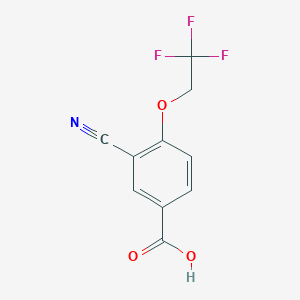

3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid

Description

Properties

IUPAC Name |

3-cyano-4-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO3/c11-10(12,13)5-17-8-2-1-6(9(15)16)3-7(8)4-14/h1-3H,5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLGDRMGIUPUBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C#N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzoic acid and 2,2,2-trifluoroethanol.

Esterification: The hydroxyl group of 4-hydroxybenzoic acid is converted to an ester using 2,2,2-trifluoroethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Cyanation: The ester is then subjected to a cyanation reaction, where the hydroxyl group is replaced by a cyano group using reagents like hydrogen cyanide (HCN) or sodium cyanide (NaCN).

Purification: The final product is purified through recrystallization or other purification techniques to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and crystallization, helps achieve high purity levels suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to convert the cyano group to an amine group.

Substitution: Substitution reactions can occur at the benzoic acid core, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Amines derived from the cyano group.

Substitution Products: Derivatives with different functional groups attached to the benzoic acid core.

Scientific Research Applications

Organic Synthesis

Building Block for Fluorinated Compounds

3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid serves as a crucial building block in the synthesis of various fluorinated organic compounds. The presence of trifluoroethoxy and cyano functional groups enhances its reactivity and utility in organic transformations.

Reactions Involved :

- Substitution Reactions : The trifluoroethoxy group can undergo nucleophilic substitutions, making it suitable for synthesizing more complex molecules.

- Esterification and Amidation : The carboxylic acid functionality allows for the formation of esters and amides with alcohols and amines, respectively.

Pharmaceutical Applications

Precursor for Drug Development

This compound is investigated as an intermediate in the synthesis of pharmaceutical agents. Notably, it is linked to the synthesis of antiarrhythmic drugs such as Flecainide. The incorporation of trifluoroethyl groups is known to enhance the pharmacokinetic properties of drug candidates.

Case Study: Synthesis of Flecainide

- Process : The synthesis involves using this compound as a key intermediate.

- Outcome : This approach has shown improved yields and purity compared to traditional methods.

Material Science

Specialty Chemicals and Polymers

In the industrial sector, this compound is utilized in producing specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings and polymers that require enhanced thermal stability and chemical resistance.

Agrochemical Applications

Development of Pesticides

The compound's structural characteristics lend themselves to modifications that can lead to new agrochemical formulations. Its derivatives may exhibit herbicidal or fungicidal properties, making it valuable in agricultural chemistry.

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for fluorinated compounds | Enhanced reactivity |

| Pharmaceutical | Intermediate for drug synthesis (e.g., Flecainide) | Improved pharmacokinetics |

| Material Science | Production of specialty chemicals and polymers | High thermal stability |

| Agrochemical | Development of new pesticides | Potential herbicidal/fungicidal activity |

Mechanism of Action

The mechanism by which 3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and trifluoroethoxy group play crucial roles in its biological activity, influencing various biochemical processes.

Comparison with Similar Compounds

2-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic Acid (3a)

- Structure: A fluorine atom replaces the cyano group at the 3-position.

- Properties : Reported yield of 78% in synthesis, with ¹H NMR (DMSO-d₆) peaks at δ 7.77 (t, J = 8.8 Hz) and ESI-MS confirming molecular ion [M–H]⁻ at m/z 236.9 (calcd. 237.03) .

- Comparison: The absence of a cyano group reduces electron-withdrawing effects, likely resulting in lower acidity compared to the target compound.

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid

2-(2-Chloro-4-mesyl-3-(2,2,2-trifluoroethoxy)methyl)benzoic Acid (TCMBA)

- Structure : Features a sulfonyl (-SO₂-) and chloro (-Cl) group alongside the trifluoroethoxy moiety.

- Applications : Herbicidal activity as a β-triketone inhibitor of HPPD enzymes .

- Comparison : The additional sulfonyl and chloro substituents enhance steric bulk and reactivity, making TCMBA more potent in herbicidal applications but less suitable for pharmaceutical synthesis due to complexity .

4-Cyano-2-(trifluoromethyl)benzoic Acid

- Structure: Cyano and trifluoromethyl (-CF₃) groups at the 4- and 2-positions, respectively.

- Properties : Strong electron-withdrawing effects from both groups result in high acidity (pKa ~1.5–2.0 estimated) and reactivity in amide bond formation .

Physicochemical and Reactivity Comparison

Table 1. Key Properties of 3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic Acid and Analogues

Acidity and Solubility

- The target compound’s cyano group enhances acidity (estimated pKa ~2.0–2.5) compared to the fluoro analogue (pKa ~3.0–3.5) due to stronger electron withdrawal .

- The trifluoroethoxy group increases lipophilicity (logP ~2.5–3.0), reducing aqueous solubility compared to unsubstituted benzoic acids.

Reactivity in Amide Formation

- Boric acid-catalyzed amide formation is highly efficient for 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid due to electron-withdrawing activation . The target compound’s cyano group likely further accelerates this reaction .

Biological Activity

3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action based on current research findings.

Chemical Structure and Properties

The compound features a benzoic acid core with a cyano group at the 3-position and a trifluoroethoxy group at the 4-position. This unique structure contributes to its chemical reactivity and biological properties.

Research indicates that this compound interacts with various molecular targets, potentially influencing cellular processes such as apoptosis, cell proliferation, and protein degradation pathways. The trifluoroethoxy group enhances lipophilicity, which may facilitate better membrane penetration and bioavailability in biological systems.

In Vitro Studies

- Cell Viability and Cytotoxicity : Initial studies have shown that this compound exhibits low cytotoxicity across different cell lines, including human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058) at concentrations up to 10 µg/mL. This suggests a favorable safety profile for further investigations .

- Proteasome and Lysosomal Pathways : The compound has been evaluated for its ability to activate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). In vitro assays demonstrated significant enhancement of cathepsins B and L activities, which are crucial for protein degradation and cellular homeostasis .

- Antioxidant Activity : Studies have indicated that derivatives of benzoic acid can exhibit antioxidant properties. While specific data on this compound is limited, similar compounds have shown potential in reducing oxidative stress in cellular models .

Synthesis

The synthesis of this compound typically involves the reaction of halobenzoic acids with 2,2,2-trifluoroethanol. The process may include various catalysts to enhance yield and purity .

Example Synthesis Procedure

- Reagents : Halobenzoic acid derivatives, 2,2,2-trifluoroethanol.

- Catalysts : Copper salts or other metal catalysts may be employed.

- Conditions : The reaction is usually performed under controlled temperature and pressure to optimize yield.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 3-Fluoro-4-(trifluoromethyl)benzoic acid | Structure | Antimicrobial properties |

| 3-Chloro-4-methoxybenzoic acid | Structure | Strong proteasome activation |

Case Studies

- Proteostasis Modulation : A study focused on benzoic acid derivatives found that compounds similar to this compound significantly enhanced proteasomal activity in fibroblast cultures. This suggests potential applications in aging-related disorders where protein homeostasis is compromised .

- Antiproliferative Effects : In cancer research contexts, compounds with similar structures have been observed to inhibit cell growth in various cancer lines. Future studies are warranted to explore the antiproliferative effects of this compound specifically.

Q & A

Q. What are the established synthetic pathways for 3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid, and how are critical reaction parameters optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid core. The trifluoroethoxy group is introduced via nucleophilic substitution using 2,2,2-trifluoroethanol under acidic or basic catalysis, while the cyano group is added through cyanation reactions (e.g., Rosenmund-von Braun reaction with CuCN). Key parameters include temperature control (60–100°C), solvent polarity (DMF or DMSO), and catalyst selection (e.g., Pd/C for hydrogenation steps). Optimization focuses on minimizing side reactions, such as over-alkylation or hydrolysis of the cyano group .

Q. Which analytical techniques are most suitable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR identify substituent positions, while 19F NMR confirms the trifluoroethoxy group.

- IR Spectroscopy : Detects carbonyl (COOH, ~1700 cm⁻¹) and nitrile (CN, ~2200 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z for C₁₀H₆F₃NO₃: 257.03).

- HPLC-UV : Assesses purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do the electron-withdrawing effects of the cyano and trifluoroethoxy groups influence the compound's reactivity in cross-coupling reactions?

- Methodological Answer : The cyano group strongly withdraws electrons via induction, activating the aromatic ring for electrophilic substitution at the meta position. In Suzuki-Miyaura couplings, the trifluoroethoxy group’s electronegativity stabilizes transition states, enhancing reaction rates. Computational studies (e.g., DFT calculations) suggest that these groups lower the LUMO energy, facilitating oxidative addition with Pd catalysts. Experimental validation using substituent-swapping analogs (e.g., replacing CF₃O with CH₃O) shows reduced coupling efficiency .

Q. What experimental approaches can address discrepancies in reported biological activities of derivatives of this compound?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). To resolve:

- Perform structure-activity relationship (SAR) studies to isolate substituent effects.

- Standardize assays (e.g., uniform IC₅₀ protocols in HEK293 cells).

- Use molecular docking (AutoDock4) to predict binding modes with target proteins (e.g., kinases). Cross-validate with isothermal titration calorimetry (ITC) to quantify binding affinity .

Q. What are the challenges in designing enantioselective syntheses for chiral derivatives of this compound, and how can they be overcome?

- Methodological Answer : Chirality challenges include racemization during synthesis and low enantiomeric excess (ee). Solutions:

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with Pd or Rh catalysts for enantioselective cyanation.

- Biocatalysis : Lipases (e.g., Candida antarctica) resolve racemic mixtures via kinetic resolution.

- Chiral auxiliaries : Temporarily attach groups (e.g., Evans oxazolidinones) to steer stereochemistry .

Q. How can computational methods predict the metabolic pathways and toxicity profile of this compound?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 metabolism, and blood-brain barrier penetration.

- Toxicity Profiling : Use ProTox-II to predict hepatotoxicity and mutagenicity.

- Molecular Dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify potential reactive metabolites. Validate with in vitro microsomal assays .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting data on the compound's enzyme inhibition potency across studies?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., substrate concentrations, pH). Mitigation strategies:

- Dose-response curves : Use 8-point dilution series to ensure accurate IC₅₀ determination.

- Enzyme source standardization : Compare recombinant vs. tissue-extracted enzymes.

- Negative controls : Include known inhibitors (e.g., staurosporine for kinases) to calibrate assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.